N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Description
N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by:
- Core structure: A fused triazolo[1,5-a]quinazoline system, which combines a triazole ring with a quinazoline scaffold.
- Substituents:
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O/c22-21(23,24)14-6-3-5-13(11-14)18-20-26-19(25-12-15-7-4-10-30-15)16-8-1-2-9-17(16)29(20)28-27-18/h1-11H,12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXNLLIDFUZBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine, a compound notable for its complex structure and potential pharmacological applications, has garnered attention in recent research. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Structural Overview
The compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities. The presence of the furan and trifluoromethyl groups enhances its lipophilicity and biological interactions.
Research indicates that compounds containing triazole and quinazoline structures often exhibit significant inhibition of key enzymes involved in cancer progression. Specifically, studies have shown that derivatives of quinazoline can act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) , which are critical in tumor growth and angiogenesis.
Enzyme Inhibition
- EGFR Inhibition : The compound has been evaluated for its ability to inhibit EGFR, with findings indicating IC50 values in the low micromolar range. For instance, related compounds have demonstrated IC50 values ranging from 0.31 to 0.35 µM against EGFR, suggesting a strong potential for this class of compounds to disrupt signaling pathways in cancer cells .
- VEGFR Inhibition : Similar studies have shown that quinazoline derivatives can inhibit VEGFR-2 with comparable efficacy, indicating their potential use in anti-cancer therapies targeting angiogenesis .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the effectiveness of this compound:
- MCF-7 Cell Line : In studies involving MCF-7 breast cancer cells, the compound exhibited cytotoxic effects with IC50 values ranging from 5.70 to 8.10 µM .
- HCT-116 Cell Line : Further testing on HCT-116 colon cancer cells revealed even lower IC50 values (2.90 - 6.40 µM), indicating superior potency compared to standard chemotherapeutic agents like doxorubicin .
Apoptosis Induction
The compound's ability to induce apoptosis was assessed through flow cytometry and Western blot analyses. Results indicated an increase in apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-2 , suggesting that the compound promotes programmed cell death in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazole and quinazoline derivatives:
| Study | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Quinazoline derivative | 0.31 - 0.35 | EGFR | |
| Quinazoline derivative | 2.90 - 6.40 | HCT-116 | |
| Quinazoline derivative | 5.70 - 8.10 | MCF-7 |
Pharmacokinetic Properties
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics and metabolic stability, making it a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues in the Triazoloquinazoline Family
Key Observations :
Triazolopyrimidine Analogues with Overlapping Substituents
Key Observations :
- Triazolopyrimidines generally exhibit lower molecular weights (~300–500 g/mol) compared to triazoloquinazolines (~450–515 g/mol), impacting pharmacokinetic profiles .
- The trifluoromethyl group is a recurring motif in antimalarial and anticancer agents, suggesting its importance in target engagement .
Pyrazolo[1,5-a]pyrimidines with Trifluoromethylphenyl Groups
Key Observations :
Triazolo[1,5-a][1,3,5]triazines with Furan Moieties
Key Observations :
- Furan-containing triazolo[1,5-a][1,3,5]triazines demonstrate synthetic feasibility but lack explicit biological data, suggesting the target compound’s furan group may require further functional evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
